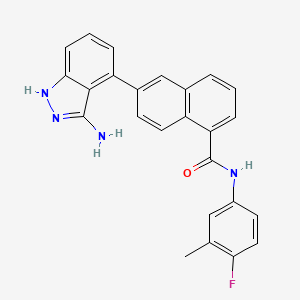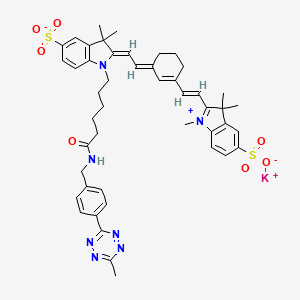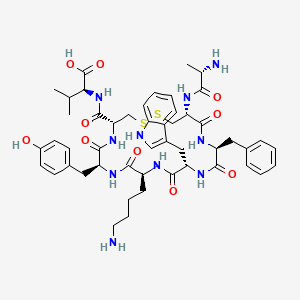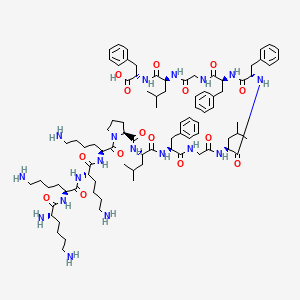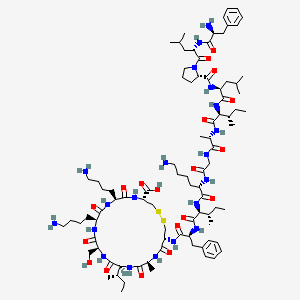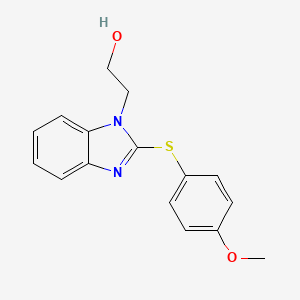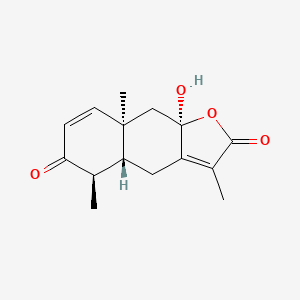![molecular formula C19H18ClN5O4 B12380552 (2S)-2-({(2S)-3-(3'-chloro[1,1'-biphenyl]-4-yl)-1-oxo-1-[(1H-tetrazol-5-yl)amino]propan-2-yl}oxy)propanoic acid](/img/structure/B12380552.png)
(2S)-2-({(2S)-3-(3'-chloro[1,1'-biphenyl]-4-yl)-1-oxo-1-[(1H-tetrazol-5-yl)amino]propan-2-yl}oxy)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
WM-662 is a small-molecule inhibitor that targets the interaction between WD40-repeat domain protein 5 (WDR5) and MYC, a transcription factor. This compound has shown potential in the research of cancer, aging, and neurodegenerative disorders due to its ability to disrupt the WDR5-MYC interaction, which is crucial for oncogenic processes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of WM-662 involves a series of chemical reactions starting from commercially available precursors. The synthetic route typically includes steps such as amide bond formation, cyclization, and functional group modifications. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of WM-662 would likely involve high-throughput synthesis techniques, including automated synthesis and purification processes. These methods ensure the scalability and reproducibility of the compound for large-scale research applications .
Analyse Chemischer Reaktionen
Types of Reactions
WM-662 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen.
Reduction: Involves the addition of hydrogen or removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for optimizing these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation of WM-662 may yield hydroxylated derivatives, while reduction may produce amine derivatives .
Wissenschaftliche Forschungsanwendungen
WM-662 has a wide range of scientific research applications, including:
Cancer Research: By inhibiting the WDR5-MYC interaction, WM-662 can potentially induce the regression of malignant tumors.
Aging Research: The compound’s ability to modulate epigenetic factors makes it a valuable tool for studying aging processes.
Neurodegenerative Disorders: WM-662’s impact on protein interactions involved in neurodegeneration offers potential therapeutic insights.
Epigenetics: As a histone methyltransferase inhibitor, WM-662 is used to study epigenetic modifications and their role in gene expression.
Wirkmechanismus
WM-662 exerts its effects by binding to the WDR5 protein, thereby preventing its interaction with MYC. This disruption inhibits the recruitment of MYC to chromatin, which is essential for the transcriptional activation of oncogenes. The molecular targets involved include the WDR5-binding motif and the histone methyltransferase recognition motif .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Compound 1: Another WDR5-MYC interaction inhibitor with similar binding properties.
Compound 12: A known WDR5-binding molecule used in comparative studies.
Uniqueness of WM-662
WM-662 stands out due to its high specificity and potency in inhibiting the WDR5-MYC interaction, with an IC50 value of 18 μM. This makes it a valuable tool for targeted cancer therapies and other research applications .
Eigenschaften
Molekularformel |
C19H18ClN5O4 |
|---|---|
Molekulargewicht |
415.8 g/mol |
IUPAC-Name |
(2S)-2-[(2S)-3-[4-(3-chlorophenyl)phenyl]-1-oxo-1-(2H-tetrazol-5-ylamino)propan-2-yl]oxypropanoic acid |
InChI |
InChI=1S/C19H18ClN5O4/c1-11(18(27)28)29-16(17(26)21-19-22-24-25-23-19)9-12-5-7-13(8-6-12)14-3-2-4-15(20)10-14/h2-8,10-11,16H,9H2,1H3,(H,27,28)(H2,21,22,23,24,25,26)/t11-,16-/m0/s1 |
InChI-Schlüssel |
YSQNVTHQOQFUOS-ZBEGNZNMSA-N |
Isomerische SMILES |
C[C@@H](C(=O)O)O[C@@H](CC1=CC=C(C=C1)C2=CC(=CC=C2)Cl)C(=O)NC3=NNN=N3 |
Kanonische SMILES |
CC(C(=O)O)OC(CC1=CC=C(C=C1)C2=CC(=CC=C2)Cl)C(=O)NC3=NNN=N3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


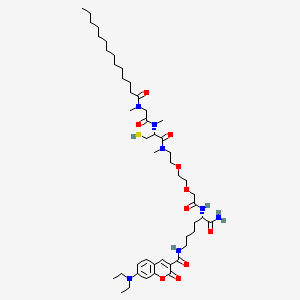
![8-[4-[4-(4-Bromophenyl)piperazin-1-yl]sulfonylphenyl]-1-propyl-3,7-dihydropurine-2,6-dione](/img/structure/B12380474.png)
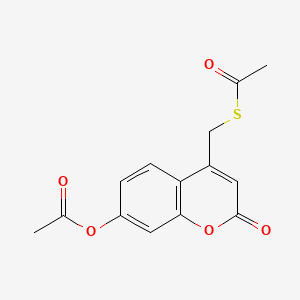
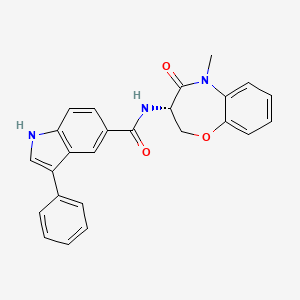
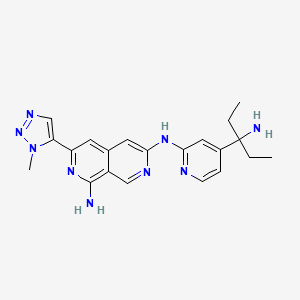
![N-[5-[3-(2-aminopyridin-4-yl)-1H-pyrrolo[2,3-b]pyridin-5-yl]-2-chloropyridin-3-yl]benzenesulfonamide](/img/structure/B12380496.png)
